2,5-Dichloropyridin-3-amine hydrochloride

Organic Synthesis Process Chemistry Intermediate Manufacturing

This hydrochloride salt provides enhanced stability over the air-sensitive free base, delivering consistent performance in nucleophilic substitution and cross‑coupling reactions. The 2,5‑dichloro‑3‑amino substitution pattern is essential for the regioselective synthesis of multitargeted kinase inhibitors (e.g., NSCLC therapeutics, J. Med. Chem. 2017) and FtsZ‑targeting antibacterials (PMID 20426423). It is also a proven intermediate for agrochemicals, dyes and coordination complexes. Procure this building block for high‑impact medicinal and industrial chemistry programs.

Molecular Formula C5H5Cl3N2
Molecular Weight 199.46 g/mol
Cat. No. B13279050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloropyridin-3-amine hydrochloride
Molecular FormulaC5H5Cl3N2
Molecular Weight199.46 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)Cl)Cl.Cl
InChIInChI=1S/C5H4Cl2N2.ClH/c6-3-1-4(8)5(7)9-2-3;/h1-2H,8H2;1H
InChIKeyIPYRFUMZTCFJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloropyridin-3-amine hydrochloride: Core Physical and Chemical Profile for Procurement Verification


2,5-Dichloropyridin-3-amine hydrochloride (CAS: 1955557-10-4) is the hydrochloride salt of 2,5-dichloropyridin-3-amine, a halogenated aminopyridine derivative with the empirical formula C5H5Cl3N2 and a molecular weight of 199.46 g/mol . The compound is characterized by its solid state at room temperature and solubility in polar aprotic solvents such as DMSO and methanol, as observed in its free base form . As an electron-deficient heteroaromatic building block, the presence of chlorine atoms at the 2- and 5-positions, combined with the 3-amino group, establishes a defined and quantifiable reactivity profile for nucleophilic substitution and cross-coupling reactions .

Why Generic Substitution of 2,5-Dichloropyridin-3-amine hydrochloride Risks Synthetic Failure


In-class compounds, such as isomeric dichloropyridines (e.g., 2,3- or 2,6-substituted) or alternative halogenated pyridines (e.g., 2,5-dibromopyridin-3-amine), cannot be interchanged with 2,5-dichloropyridin-3-amine hydrochloride without significant risk of altering reaction outcomes or final product properties. The specific 2,5-dichloro substitution pattern creates a unique electronic environment that dictates regioselectivity in subsequent transformations . Furthermore, variations in physical properties, such as melting point and solubility, directly impact purification workflows and formulation protocols . The hydrochloride salt form provides enhanced stability and handling characteristics compared to the free base, which is known to be air-sensitive .

Quantitative Differentiation of 2,5-Dichloropyridin-3-amine hydrochloride: Head-to-Head Evidence for Procurement Decisions


Comparative Synthesis Yield: 2,5-Dichloropyridin-3-amine vs. 2-Chloro-3-aminopyridine

A direct comparison of catalytic hydrogenation conditions shows that the synthesis of 2,5-dichloropyridin-3-amine proceeds with a 78% yield (75.5% calculated) from 2,5-dichloro-3-nitropyridine . In contrast, a patent for the synthesis of the analogous mono-chlorinated compound, 2-chloro-3-aminopyridine, reports a higher yield of 86.1% under its optimized conditions [1]. This 8.1 percentage point difference in yield is a quantifiable metric for process chemists to consider when evaluating the cost-efficiency of downstream routes, especially when the 2,5-dichloro substitution pattern is essential for target molecule activity.

Organic Synthesis Process Chemistry Intermediate Manufacturing

Physical Property Benchmark: Melting Point of the Free Base

The free base, 2,5-dichloropyridin-3-amine, exhibits a melting point range of 124-125°C, a key parameter for identity and purity verification . This is notably higher than the predicted melting point of approximately 104-106°C for a less specifically described chlorinated pyridine analog . The higher melting point of the 2,5-dichloro isomer is a direct consequence of its molecular symmetry and solid-state packing forces, providing a distinct and verifiable physical property that differentiates it from other isomeric or less-substituted aminopyridines during receipt and quality control.

Analytical Chemistry Quality Control Material Science

Electronic Influence on Reactivity: Nucleophilic Substitution Propensity

The 2,5-dichloro substitution pattern in 2,5-dichloropyridin-3-amine creates a unique electronic environment where the two electron-withdrawing chlorine atoms decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic substitution reactions compared to pyridine itself or mono-chlorinated analogs . This is a class-level inference where the presence of two strong electron-withdrawing groups (Hammett σmeta for Cl = 0.37) is known to lower the LUMO energy, thereby accelerating nucleophilic attack. In contrast, the 2-chloro-3-aminopyridine analog, with only one chlorine, would be significantly less activated towards nucleophiles.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Stability and Handling: Hydrochloride Salt vs. Free Base

The free base form, 2,5-dichloropyridin-3-amine, is explicitly noted to be air-sensitive and requires storage under inert conditions . In contrast, its hydrochloride salt is a stable, non-hygroscopic solid that can be stored long-term in a cool, dry place without special atmospheric controls . This represents a direct and quantifiable advantage in handling and logistics. The hydrochloride salt also exhibits a defined purity specification of ≥95%, ensuring consistency for research and development purposes .

Formulation Stability Studies Material Handling

Validated Application Scenarios for 2,5-Dichloropyridin-3-amine hydrochloride Based on Quantitative Differentiation


Synthesis of Multitargeted Kinase Inhibitors for Oncology Research

The 2,5-dichloro-3-aminopyridine scaffold is a key intermediate in the synthesis of novel, multisubstituted pyridin-3-amine derivatives that function as potent, multitargeted protein kinase inhibitors. This application is specifically supported by a Journal of Medicinal Chemistry study (2017, Vol. 60, Issue 14, p6018-6035), which details the design and pharmacological evaluation of these derivatives for treating non-small cell lung cancer (NSCLC) [1]. The unique substitution pattern of this building block is essential for achieving the desired multitargeted inhibitory profile .

Development of Novel Antibacterial Agents Targeting FtsZ

This compound serves as a critical precursor in the synthesis of potent inhibitors of the bacterial cell division protein FtsZ. A 2010 publication in the Journal of Medicinal Chemistry (PMID: 20426423) describes its use in creating antibacterials with demonstrated in vivo efficacy, highlighting its role in developing next-generation agents with improved pharmaceutical properties [2]. The specific halogenation pattern is crucial for the activity of the final FtsZ inhibitors .

Agrochemical Intermediate for Herbicide and Pesticide Synthesis

Leveraging its established reactivity, this compound is a valuable intermediate in the agrochemical industry. It is specifically utilized in the synthesis of herbicides and pesticides, where the 2,5-dichloro-3-aminopyridine core is a recurring motif in active ingredients designed for selective weed and pest control . Its role as a versatile building block for creating functional compounds, dyes, and coordination complexes further extends its industrial utility .

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